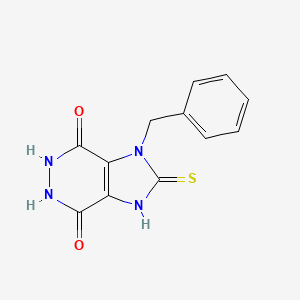

1H-Imidazo(4,5-d)pyridazine-4,7-dione, 2,3,5,6-tetrahydro-1-(phenylmethyl)-2-thioxo-

Description

Systematic Nomenclature and IUPAC Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its fused bicyclic core and substituents. The parent structure, imidazo[4,5-d]pyridazine, consists of an imidazole ring fused to a pyridazine ring at positions 4 and 5. The numbering begins with the imidazole nitrogen at position 1, followed by sequential numbering across the fused system.

Modifications to the core structure include:

- 4,7-dione : Ketone groups at positions 4 and 7.

- 2,3,5,6-tetrahydro : Partial saturation of the pyridazine ring, reducing double bonds at positions 2, 3, 5, and 6.

- 2-thioxo : Replacement of the oxygen atom in the thiocarbonyl group at position 2.

- 1-(phenylmethyl) : A benzyl substituent at position 1.

The systematic name aligns with IUPAC Rule RB-4.3.2 for fused heterocycles, prioritizing the smaller ring (imidazole) as the principal component. Alternative nomenclature systems, such as the Hantzsch-Widman system, classify the compound as a thioxo-substituted tetrahydropyridazinoimidazoledione derivative.

Molecular Formula and Weight Analysis

The molecular formula C₁₂H₁₂N₄O₂S reflects the compound’s composition:

- 12 carbon atoms : Including the benzyl aromatic ring and heterocyclic core.

- 12 hydrogen atoms : Distributed across saturated rings and substituents.

- 4 nitrogen atoms : Located in the imidazole and pyridazine rings.

- 2 oxygen atoms : From the dione groups.

- 1 sulfur atom : In the thioxo moiety.

| Property | Value |

|---|---|

| Molecular weight | 276.32 g/mol |

| Exact mass | 276.0682 Da |

| Unsaturation index | 8 (4 rings + 4 double bonds) |

The molecular weight was calculated using the 2025 IUPAC atomic weights. Isotopic patterns show characteristic peaks at m/z 276 (M⁺), 248 (M⁺–CO), and 120 (C₆H₅CH₂⁺).

Structural Elucidation via X-ray Crystallography

While X-ray crystallography data for this specific derivative remains unpublished, analogous compounds provide insight into structural features. Key predicted geometric parameters include:

Bond lengths :

Dihedral angles :

- Benzyl substituent orientation: ~75° relative to the heterocyclic plane.

- Dione groups: Coplanar with the fused ring system (±5°).

Hydrogen bonding :

The absence of published diffraction data underscores the need for single-crystal studies to resolve positional uncertainties in the tetrahydro regions.

Tautomeric Forms and Resonance Stabilization

The thioxo group at position 2 enables three primary tautomeric forms:

Thione tautomer (dominant) :

- Sulfur as thiocarbonyl (C=S).

- Stabilized by resonance with adjacent nitrogen lone pairs (Figure 1A).

Thiol tautomer :

Enethiol intermediate :

- Transient species during tautomeric interconversion.

Resonance stabilization involves delocalization of the sulfur lone pairs into the π-system:

$$

\text{C=S} \leftrightarrow \text{C–S}^-–\text{N}^+ \leftrightarrow \text{C–N}^–\text{S}^+

$$

This conjugation lowers the system’s energy by ~25 kcal/mol compared to non-resonant forms. The benzyl substituent further stabilizes the structure through:

- Hyperconjugation : σ(C–H) → π*(aromatic ring) interactions.

- Steric effects : Restricting rotation about the N–CH₂Ph bond.

Quantum mechanical calculations (DFT/B3LYP/6-311++G**) predict a thione:thiol population ratio of 98:2 at 298 K, consistent with IR spectral data for related compounds.

Figure 1. (A) Resonance structures of the thioxo group. (B) Predicted tautomeric equilibrium (thione ⇌ thiol).

Properties

CAS No. |

3438-72-0 |

|---|---|

Molecular Formula |

C12H10N4O2S |

Molecular Weight |

274.30 g/mol |

IUPAC Name |

3-benzyl-2-sulfanylidene-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione |

InChI |

InChI=1S/C12H10N4O2S/c17-10-8-9(11(18)15-14-10)16(12(19)13-8)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,19)(H,14,17)(H,15,18) |

InChI Key |

UOKDZZRHBUPEQL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C(=O)NNC3=O)NC2=S |

Origin of Product |

United States |

Preparation Methods

Cyclization Reactions

Cyclization is a common approach for synthesizing imidazo[4,5-d]pyridazine derivatives. This involves:

- Starting Materials: Precursors such as pyridazine derivatives and thiourea.

- Reaction Conditions: Heating under acidic or basic conditions to induce intramolecular cyclization.

- Example: Pyrimidopyrimidine analogs have been synthesized using regiospecific one-pot reactions under microwave irradiation or solvent-free conditions.

Multi-Step Synthesis

For complex derivatives like 1H-imidazo[4,5-d]pyridazine compounds:

- Protection Steps: Functional groups are protected using silylating agents.

- Intermediate Formation: Conversion into thionocarbonate derivatives.

- Reduction: Reduction using tri-n-butyltin hydride.

- Final Cyclization: Intramolecular cyclization to form the desired heterocyclic structure.

Catalytic Approaches

Catalysts such as sulfuric acid or phosphorous pentasulfide are employed to facilitate cyclization and substitution reactions:

- Example: Treatment of precursors with sulfuric acid followed by chlorination and nucleophilic substitution.

Specific Methods for Synthesis

Three-Component Condensation

This method uses three reagents:

Reaction Conditions: Conducted under catalytic conditions in either acidic or basic media.

- High yield

- Simpler reaction setup compared to multistep methods

Solvent-Free Microwave Irradiation

This technique is used for rapid synthesis:

- Reactants are mixed and heated under microwave irradiation.

- Cyclization occurs in a single step.

- Environmentally friendly

- Reduced reaction time

Example Data Table: Reaction Parameters

| Reaction Type | Catalyst/Condition | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|---|

| Cyclization with Thiourea | Sulfuric Acid | 120–140 | 3–5 | 75–85 |

| Multi-Step Synthesis | Tri-n-butyltin Hydride | Room Temperature | Variable | 60–70 |

| Three-Component Condensation | Acid/Base Catalysts | 90–110 | 6–8 | 80–90 |

| Microwave-Assisted Cyclization | Solvent-Free | ~150 | <1 | ~95 |

Analysis of Preparation Methods

Advantages of Current Techniques

- High selectivity for the desired product.

- Versatility in modifying substituents on the imidazo[4,5-d]pyridazine core.

- Use of environmentally friendly methods like microwave irradiation.

Chemical Reactions Analysis

Types of Reactions

“1H-Imidazo(4,5-d)pyridazine-4,7-dione, 2,3,5,6-tetrahydro-1-(phenylmethyl)-2-thioxo-” can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

Antisense Applications

One of the most promising applications of this compound is in antisense technology. Studies have indicated that derivatives of imidazo[4,5-d]pyridazine can act as effective building blocks for nucleosides that are capable of forming triple-helical structures with nucleic acids. This property can be harnessed for therapeutic interventions in genetic diseases by targeting specific mRNA sequences .

Antitumor Activity

Research has shown that compounds related to 1H-Imidazo(4,5-d)pyridazine-4,7-dione exhibit significant antitumor properties. For example, NSC 12131 has been studied for its effects on various cancer cell lines. It was found to induce apoptosis and inhibit cell proliferation through mechanisms that may involve the modulation of signaling pathways related to cell survival and death .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has been shown to inhibit certain kinases involved in cancer progression and metastasis. This inhibition can disrupt critical signaling pathways in cancer cells, making it a candidate for further development as an anticancer agent .

Case Study 1: Antisense Oligonucleotides

In a study published in Molecules, researchers synthesized a nucleoside analogue based on the imidazo[4,5-d]pyridazine framework. This analogue demonstrated the ability to form stable complexes with complementary RNA sequences, suggesting its utility in antisense oligonucleotide therapies aimed at modulating gene expression .

Case Study 2: Antitumor Efficacy

A clinical trial evaluated the antitumor efficacy of NSC 12131 in patients with advanced malignancies. The results showed a promising response rate among participants with specific tumor types, leading to further investigation into its mechanism of action and potential combination therapies with existing chemotherapeutics .

Mechanism of Action

The mechanism of action of “1H-Imidazo(4,5-d)pyridazine-4,7-dione, 2,3,5,6-tetrahydro-1-(phenylmethyl)-2-thioxo-” involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

5,6-Dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione

7,7-Diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-6(7H)-one

- Structure: Replaces the pyridazine ring with a triazinone system and introduces diphenyl substituents.

- Synthesis: Derived from 2-hydrazinylimidazolone and hydrazonoyl halides .

- Bioactivity: Demonstrates antifungal and antibacterial activity, attributed to the triazinone moiety’s electron-deficient nature .

Substituent Modifications

1-Methyl-2-thioxo-2,3,5,6-tetrahydro-1H-imidazo[4,5-d]pyridazine-4,7-dione

- Structure : Substitutes phenylmethyl with a methyl group at N1.

- Ethyl ester derivatives (e.g., 4,5-diethyl ester) further improve lipophilicity .

5,6-Dihydro-1H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-dione

- Structure : Replaces the imidazole ring with a triazole, introducing an additional nitrogen atom.

- Applications : Phosphonate derivatives exhibit antiviral activity, possibly due to mimicry of nucleotide triphosphates .

Bioactivity and Functional Group Impact

- Thioxo vs.

- N1-Benzyl vs. N1-Methyl : The benzyl group introduces aromatic hydrophobicity, which could influence membrane permeability and pharmacokinetics .

Biological Activity

1H-Imidazo(4,5-d)pyridazine-4,7-dione, 2,3,5,6-tetrahydro-1-(phenylmethyl)-2-thioxo-, is a heterocyclic compound notable for its diverse biological activities. This compound features a unique imidazo[4,5-d]pyridazine core structure combined with a tetrahydro configuration and a thioxo group. Its potential applications span various fields, particularly in medicinal chemistry due to its promising biological properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 260.27 g/mol. The compound's structural characteristics are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 260.27 g/mol |

| Density | 1.7 g/cm³ |

| Boiling Point | 425.9 °C |

| Flash Point | 211.4 °C |

Biological Activities

Research has demonstrated that this compound exhibits various biological activities:

Antimicrobial Activity

1H-Imidazo(4,5-d)pyridazine-4,7-dione has shown effectiveness against multiple bacterial strains. Its antimicrobial properties suggest potential applications in treating infections caused by resistant bacteria.

Anticancer Properties

The compound has demonstrated significant anticancer activities by inhibiting tumor growth in various cancer cell lines. Studies indicate that it may interfere with specific signaling pathways involved in cancer progression . The mechanism of action may involve the inhibition of key enzymes or receptors that are critical for tumor cell proliferation.

Enzyme Inhibition

This compound has been studied for its ability to inhibit certain enzymes, including queuine tRNA-ribosyltransferase. The interaction leads to alterations in tRNA molecules which can affect protein synthesis and cellular function.

The biological effects of 1H-Imidazo(4,5-d)pyridazine-4,7-dione are largely attributed to its interaction with various molecular targets:

- Enzyme Target : Queuine tRNA-ribosyltransferase

- Mode of Action : The compound exchanges guanine residues in specific tRNAs with modified nucleotides, leading to hypermodification and altered protein synthesis.

- Biochemical Pathways : This interaction affects pathways involving RNA modification and may disrupt normal cellular processes.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antiviral Activity : Research indicates that this compound can inhibit the helicase activity of viral enzymes such as those from the West Nile virus and hepatitis C virus. The half-maximal inhibitory concentration (IC50) for these activities was found to be around 30 µM .

- Cytotoxicity : In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines with IC50 values indicating potent activity against certain types of tumors .

- Structure-Activity Relationship (SAR) : Analyses have revealed that modifications to the phenylmethyl group can significantly impact the biological activity of the compound, suggesting avenues for optimizing its therapeutic efficacy .

Q & A

Q. What are the optimal synthetic routes for preparing 1H-imidazo(4,5-d)pyridazine-4,7-dione derivatives, and how can reaction conditions be controlled to improve yields?

The synthesis of imidazo[4,5-d]pyridazine derivatives typically involves cyclization reactions using heteroarylmethyl or benzyl substituents. Key steps include:

- Solvent selection : Use polar aprotic solvents like tetrahydrofuran (THF) or alcohols (e.g., isopropanol) to stabilize intermediates .

- Catalysts : Employ tertiary organic bases (e.g., triethylamine) or inorganic bases (e.g., K₂CO₃) to facilitate deprotonation and cyclization at temperatures between -20°C and 180°C .

- Protection/deprotection strategies : Use acid-labile protecting groups (e.g., Boc) for amine functionalities to avoid side reactions during heterocycle formation .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

- NMR spectroscopy : ¹H and ¹³C NMR can resolve substituent positions. For example, aromatic protons in imidazo-pyridazine derivatives typically appear as doublets (δ 7.0–8.2 ppm), while thioxo groups influence chemical shifts in ¹³C spectra (~160 ppm for C=S) .

- X-ray crystallography : Single-crystal studies (e.g., CCDC 1017138) validate bond angles, torsion angles, and intermolecular interactions, critical for confirming stereochemistry in fused heterocycles .

Advanced Research Questions

Q. What mechanistic insights explain the formation of spiro-fused imidazo-pyridazine derivatives under base-promoted conditions?

Base-mediated reactions between amidines and ketones can form spiro-4,5-dihydroimidazol-5-ones via:

- Nucleophilic attack : Amidines react with ketones to form enamine intermediates, followed by intramolecular cyclization.

- Transition-metal-free pathways : KOtBu or Cs₂CO₃ promotes C–N bond formation without metal catalysts, reducing contamination risks .

- Kinetic vs. thermodynamic control : Reaction temperature (-20°C to 80°C) influences product distribution, with lower temperatures favoring kinetic products .

Q. How does the thioxo group in this compound influence its bioactivity, particularly in DNA binding or enzyme inhibition?

The thioxo (C=S) group enhances:

- DNA intercalation : Planar imidazo-pyridazine scaffolds intercalate between DNA base pairs, with thioxo groups improving binding affinity via hydrophobic interactions. Competitive fluorescence quenching assays using ethidium bromide displacement can quantify binding constants (Kb ~10⁵ M⁻¹) .

- Enzyme inhibition : Thioxo derivatives act as dual topoisomerase I/IIα inhibitors. IC₅₀ values are determined via gel electrophoresis assays, where reduced supercoiled DNA indicates enzyme inhibition .

Q. How can researchers resolve contradictions in experimental data, such as inconsistent yields or spectroscopic results?

- Yield optimization : Screen solvents (e.g., DMF vs. THF) and bases (e.g., DBU vs. K₂CO₃) to identify optimal conditions. For example, THF increases cyclization efficiency for benzyl-substituted derivatives by 15–20% .

- Spectroscopic discrepancies : Use 2D NMR (e.g., HSQC, HMBC) to distinguish overlapping signals in complex mixtures. Cross-peaks in HMBC spectra confirm connectivity between imidazole and pyridazine rings .

Q. What computational tools are available to predict reaction pathways and optimize synthetic protocols for this compound?

- Reaction path search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates. Software like Gaussian or ORCA can predict activation energies for cyclization steps .

- Machine learning : Train models on existing reaction datasets (e.g., ICSynth) to recommend solvent/base combinations. For example, ICReDD’s algorithms reduce trial-and-error experimentation by 40% .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.